3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide
Overview
Description
3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide is a useful research compound. Its molecular formula is C15H21ClN2O and its molecular weight is 280.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Control of Fertility
One area of research that involves chemicals with complex structures, including various substituents similar to the query compound, is the development of contraceptives. For instance, research at the Central Drug Research Institute in Lucknow, India, has focused on atypical estrogens and their applications in fertility control. This research has led to the development of compounds with weak estrogenic activity but significant antiprogestational and antiestrogenic effects, indicating a potential area of application for complex organic compounds in reproductive health (Nand, 1974).
Detection Methods in Processed Foods
Another area where complex amides and related compounds are of interest is in the detection of harmful substances in food. Acrylamide, an unsaturated amide, is a substance of concern due to its potential neurotoxic and carcinogenic properties. Research into biosensors for acrylamide detection highlights the role of chemically sophisticated sensors in food safety, suggesting a potential application for the compound in developing new detection methods or as a model compound in sensor calibration (Pundir, Yadav, & Chhillar, 2019).
Pharmacological Effects of Phenolic Acids
Research on chlorogenic acid (CGA), a phenolic acid with various pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities, indicates that complex organic molecules can play significant roles in health and disease treatment. This suggests that compounds like "3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide" could have untapped pharmacological applications (Naveed et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .
Biochemical Pathways
The compound likely affects the peptidoglycan biosynthesis pathway , which is responsible for the production of the bacterial cell wall. By inhibiting D-alanine–D-alanine ligase, it could prevent the formation of the D-alanine-D-alanine dipeptide, a critical component of the peptidoglycan layer .
Biochemical Analysis
Biochemical Properties
3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating them, which can alter the biochemical pathways within cells . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall energy balance and function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including damage to cellular structures and impairment of normal cellular functions. Threshold effects are often noted, where a specific dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . These interactions can affect metabolic flux and alter the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites that can have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall efficacy and the extent of its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-(4-pyrrolidin-1-ylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-15(2,11-16)14(19)17-12-5-7-13(8-6-12)18-9-3-4-10-18/h5-8H,3-4,9-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNUWPUYNIDVAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183126 | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801183126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251097-33-3 | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251097-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801183126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.